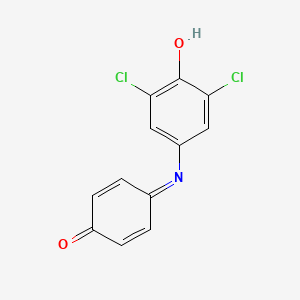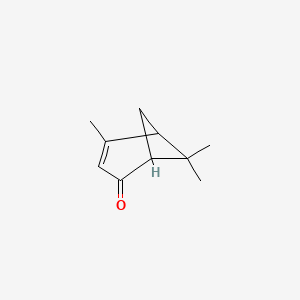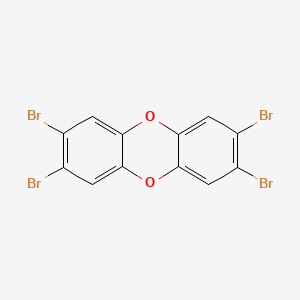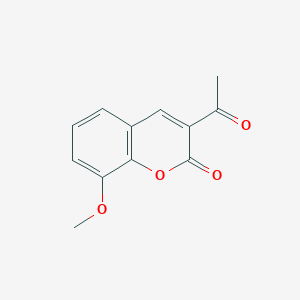
3-乙酰基-8-甲氧基-2H-香豆素-2-酮
描述
3-acetyl-8-methoxy-2H-chromen-2-one, also known as 3-acetyl-8-methoxy-2H-chromen-2-one, is a natural product derived from the bark of the Indian tree Acacia catechu. It is a polyphenolic compound with a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-microbial properties. It has been studied for its potential to be used as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer’s disease.
科学研究应用
晶体结构和多型体
3-乙酰基-8-甲氧基-2H-香豆素-2-酮已被研究其晶体结构和多型形式。发现了一种新的多型形式,显示出独特的氢键、π–π相互作用和反平行的C=O⋯C=O相互作用,导致螺旋超分子结构(Gonzalez-Carrillo et al., 2019)。
合成和生物评价
研究包括合成取代N-(4-(8-甲氧基-2-氧代-2H-香豆素-3-基)噻唑-2-基)酰胺的新衍生物。这些化合物已被合成并评估其潜在的抗菌、抗真菌和抗疟疾活性(Shah et al., 2016)。
有机合成中的催化
该化合物已被用于通过新型聚苯乙烯支撑的催化剂催化的Michael加成合成华法林及其类似物。这种合成实现了高转化率,展示了该化合物在有机合成中的实用性(Alonzi et al., 2014)。
抗菌活性
3-乙酰基-8-甲氧基-2H-香豆素-2-酮已被用于合成香豆素-2-酮衍生物,这些衍生物已被测试对抗各种微生物的抗菌和抗真菌活性。某些衍生物显示出相当的活性,突显了其在开发抗菌剂中的相关性(Lakshminarayanan et al., 2010)。
不对称Aldol反应
该化合物已被用于与异喹啉进行不对称Aldol反应,催化剂为双功能奎宁衍生的脲。这导致了3-羟基氧吲哚衍生物的产生,强调了其在有机合成中的立体化学控制作用(Abbaraju & Zhao, 2014)。
绿色化学应用
它已被用于绿色化学中,在环境友好条件下进行一锅法反应产生杂环硫代乙酰香豆素和香豆素噻唑,展示了该化合物在可持续化学合成中的应用(Srikrishna & Dubey, 2017)。
荧光感应
已研究了该化合物独特的荧光性质,特别是其在非极性溶剂中的非荧光性质和在极性溶剂中的强荧光性。这种特性使其成为开发新的荧光感应器的潜在候选(Uchiyama et al., 2006)。
作用机制
Target of Action
The primary targets of 3-acetyl-8-methoxy-2H-chromen-2-one are α-amylase and bacteria and fungi species . α-amylase is an enzyme that plays a crucial role in the digestion of starch, breaking it down into simple sugars for energy. The compound’s antimicrobial activity suggests that it may interact with key components of microbial cells, inhibiting their growth and proliferation.
Mode of Action
3-acetyl-8-methoxy-2H-chromen-2-one interacts with its targets through inhibition . In the case of α-amylase, the compound likely binds to the active site of the enzyme, preventing it from catalyzing the breakdown of starch. For bacteria and fungi, the compound may interfere with essential cellular processes, leading to cell death.
Biochemical Pathways
carbohydrate metabolism . By inhibiting α-amylase, the compound could slow the breakdown of starch into glucose, potentially affecting energy production within cells .
Result of Action
The inhibition of α-amylase by 3-acetyl-8-methoxy-2H-chromen-2-one could lead to a decrease in the rate of starch digestion, potentially impacting blood glucose levels . Its antimicrobial activity suggests that it could be effective in treating infections caused by certain bacteria and fungi .
生化分析
Biochemical Properties
3-Acetyl-8-methoxy-2H-chromen-2-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, 3-acetyl-8-methoxy-2H-chromen-2-one has been shown to interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .
Cellular Effects
3-Acetyl-8-methoxy-2H-chromen-2-one affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . For instance, it can modulate the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses and cell survival. Additionally, 3-acetyl-8-methoxy-2H-chromen-2-one can impact gene expression by acting as a transcriptional regulator, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-acetyl-8-methoxy-2H-chromen-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, 3-acetyl-8-methoxy-2H-chromen-2-one has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-acetyl-8-methoxy-2H-chromen-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 3-acetyl-8-methoxy-2H-chromen-2-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, which may be due to cumulative effects on enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 3-acetyl-8-methoxy-2H-chromen-2-one vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range . Beyond this range, the adverse effects outweigh the benefits, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-Acetyl-8-methoxy-2H-chromen-2-one is involved in various metabolic pathways, including those related to xenobiotic metabolism and oxidative stress responses . It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play key roles in the detoxification of harmful compounds and the maintenance of cellular redox balance . The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-acetyl-8-methoxy-2H-chromen-2-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of 3-acetyl-8-methoxy-2H-chromen-2-one within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 3-acetyl-8-methoxy-2H-chromen-2-one is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may be directed to the mitochondria, where it can influence cellular metabolism and energy production .
属性
IUPAC Name |
3-acetyl-8-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7(13)9-6-8-4-3-5-10(15-2)11(8)16-12(9)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLMMBZCXTXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280849 | |
| Record name | 3-acetyl-8-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5452-39-1 | |
| Record name | NSC18921 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-acetyl-8-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-acetyl-8-methoxy-2H-chromen-2-one?
A1: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention key structural features. The compound is a derivative of 2H-chromen-2-one, also known as coumarin, with an acetyl group at the 3-position and a methoxy group at the 8-position.
Q2: What is known about the polymorphic forms of 3-acetyl-8-methoxy-2H-chromen-2-one?
A2: Research indicates that 3-acetyl-8-methoxy-2H-chromen-2-one exists in at least two polymorphic forms []. These forms differ in their crystal structures. One form exhibits a helical supramolecular architecture stabilized by hydrogen bonds, π–π interactions, and antiparallel C=O⋯C=O interactions []. Understanding polymorphism is crucial in pharmaceutical science as it can affect a compound's solubility, stability, and bioavailability.
Q3: How is 3-acetyl-8-methoxy-2H-chromen-2-one used in the synthesis of novel compounds?
A3: The compound serves as a versatile building block in organic synthesis. One study describes its use in synthesizing N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives []. This involved α-bromination of 3-acetyl-8-methoxy-2H-chromen-2-one followed by cyclization with thiourea and subsequent reaction with various acid chlorides. This highlights the compound's potential as a precursor for developing new pharmaceutical agents.
Q4: What biological activities have been investigated for derivatives of 3-acetyl-8-methoxy-2H-chromen-2-one?
A4: Researchers have synthesized and evaluated novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives for their potential antimicrobial, antifungal, and antimalarial activities []. This suggests that modifying the 3-acetyl-8-methoxy-2H-chromen-2-one structure could lead to compounds with promising therapeutic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





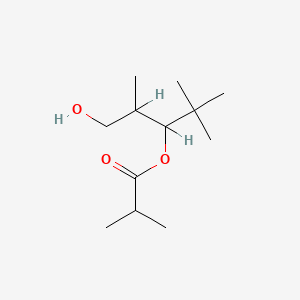
![N-[(6-amino-2-methyl-3-pyridinyl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)-1-pyrazinyl]acetamide](/img/structure/B1210580.png)
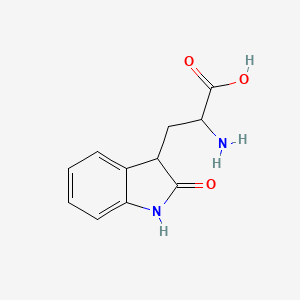
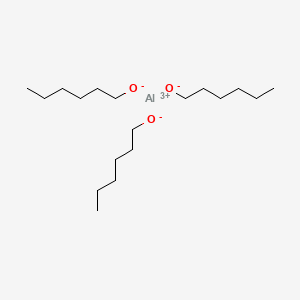
![Trisodium 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B1210583.png)

